Casearin D

Description

Contextual Significance of Natural Products in Chemical Biology

Natural products, the vast and diverse array of small molecules produced by living organisms, hold a place of paramount significance in the field of chemical biology. These compounds have been evolutionarily selected over millennia for their ability to interact with biological macromolecules, granting them unparalleled chemical diversity and biological specificity. nih.gov This inherent bioactivity makes them powerful tools for modulating biomolecular functions and dissecting complex cellular pathways. nih.gov Many natural product scaffolds are considered "privileged structures," meaning they are particularly effective at binding to protein domains, which makes them an invaluable resource for developing new therapeutic agents. nih.gov Historically and continuing to the present day, natural products are a foundational source for drug discovery, with numerous approved drugs derived directly from or inspired by these natural chemical entities. nih.govwiley.comroutledge.com Their structural complexity also drives innovation in synthetic chemistry, challenging researchers to develop new methodologies for their synthesis and modification. lumblab.org

Overview of Diterpene Chemistry and Biological Relevance

Diterpenes are a major class of terpenes, a large and varied group of naturally occurring organic compounds. Structurally, diterpenes are composed of four isoprene (B109036) units, giving them a characteristic molecular formula of C20H32. wikipedia.org Their biosynthesis in plants, animals, and fungi primarily follows the HMG-CoA reductase pathway, with geranylgeranyl pyrophosphate (GGPP) serving as the universal precursor. wikipedia.orgmdpi.com From GGPP, a remarkable diversity of structures is achieved through the action of enzymes like diterpene synthases and cytochromes P450. wikipedia.org

While the basic diterpene structure is a hydrocarbon, functionalized versions, known as diterpenoids, possess a rich pharmacology. wikipedia.org These compounds are integral to various biological processes. For example, they form the basis for essential compounds such as retinol (B82714) (a form of vitamin A), retinal, and phytol (B49457) (a component of chlorophyll (B73375) and vitamins E and K). wikipedia.org Furthermore, the biological relevance of diterpenes is highlighted by their wide range of potent activities, including antimicrobial, anti-inflammatory, cytotoxic, and immunomodulatory effects, making them a subject of intense research in medicine and agriculture. wikipedia.orgresearchgate.netresearchgate.netnih.gov

Specific Focus on Clerodane Diterpenes and their Pharmacological Research Potential

Within the vast family of diterpenoids, the clerodane class is a widespread and structurally diverse group of secondary metabolites. nih.govrsc.org These compounds have been isolated from hundreds of plant species, particularly from families such as Lamiaceae, Salicaceae, and Euphorbiaceae. medcraveonline.comresearchgate.net The characteristic chemical structure of clerodane diterpenes is a decalin ring system, which can have various substitutions and stereochemistries, leading to a wide array of derivatives. rsc.orgresearchgate.net

The pharmacological potential of clerodane diterpenes is significant and multifaceted. nih.gov Historically, they garnered interest for their potent insect antifeedant properties. nih.govrsc.org However, research has revealed a broad spectrum of other important biological activities. researchgate.net Notably, the neoclerodane diterpene salvinorin A, isolated from Salvia divinorum, is a potent and selective κ-opioid receptor agonist, making it a valuable tool in opioid pharmacology research. nih.gov Many other clerodane diterpenes, including the casearins isolated from the Casearia genus, have demonstrated significant anticancer and anti-inflammatory activities. medcraveonline.comresearchgate.net The diverse pharmacological profiles of clerodanes continue to make them attractive targets for drug discovery and development. medcraveonline.comresearchgate.net

Historical Trajectory of Casearin D Research and its Evolution

This compound is a clerodane diterpene isolated from the leaves of Casearia sylvestris, a plant species widely distributed in tropical regions of the Americas. nih.govnih.gov Early research on compounds from C. sylvestris focused on the isolation and structural elucidation of its various secondary metabolites, leading to the identification of a series of related clerodane diterpenes, collectively known as casearins. nih.govnih.gov

Initial pharmacological screenings of extracts and isolated compounds revealed potent cytotoxic activity against various human cancer cell lines. nih.gov This discovery shifted the research focus towards evaluating the antineoplastic potential of these molecules. This compound, along with other compounds like Casearin X, was identified as a promising cytotoxic agent. nih.govnih.gov

The evolution of this compound research has progressed from these initial broad cytotoxicity studies to more detailed investigations into its specific molecular mechanisms of action. More recent studies have sought to understand how this compound exerts its antiproliferative effects. This has led to the discovery that this compound can induce cell cycle arrest and inhibit key signaling pathways involved in cancer cell proliferation. nih.gov This trajectory reflects a common path in natural product research: moving from isolation and initial bioactivity screening to in-depth mechanistic studies to validate the compound as a potential therapeutic lead.

Identification of Current Research Gaps and Future Academic Trajectories for this compound

Despite the progress made in understanding the biological activities of this compound, several research gaps remain. While studies have shown that it can inhibit ERK phosphorylation and downregulate cyclin D1 expression in hepatocellular carcinoma cells (HepG2), a comprehensive understanding of its molecular targets is still lacking. nih.gov The full spectrum of signaling pathways modulated by this compound has not been completely elucidated.

Key research gaps include:

Target Identification: The direct molecular target(s) of this compound responsible for its antiproliferative effects have not been definitively identified.

Broad-Spectrum Activity: While active against cell lines like HepG2 and HT-144, its efficacy across a wider range of cancer types needs more extensive investigation. nih.gov

Structure-Activity Relationship (SAR): A systematic exploration of the SAR for this compound and its analogs is needed to guide the design of more potent and selective derivatives.

Total Synthesis: The development of an efficient and scalable total synthesis for this compound would facilitate further biological studies and the creation of novel analogs, which is a common challenge for complex natural products.

Future academic trajectories for this compound research will likely focus on addressing these gaps. Advanced chemical biology techniques, such as proteomics and activity-based protein profiling, could be employed to identify its direct binding partners. Further preclinical studies using in vivo models are necessary to validate its antitumor potential. nih.gov Additionally, synthetic chemistry efforts aimed at the total synthesis and derivatization of this compound will be crucial for optimizing its pharmacological properties and developing it into a viable candidate for further drug development.

Research Findings on Casearin Biological Activity

| Compound | Cell Line(s) | Observed Biological Activity | Reference |

| This compound | HepG2 (Hepatocellular Carcinoma) | Inhibited clonogenic capacity; Induced G1/S transition cell cycle arrest; Reduced ERK phosphorylation; Reduced cyclin D1 expression levels. | nih.gov |

| Casearin X | Various human cancer cell lines | Cytotoxic activity comparable to doxorubicin; Showed lower activity against normal human cells, indicating potential selectivity. | nih.gov |

| Casearins A, G, J | HepG2, HT-144 | Antiproliferative activity. | nih.gov |

| Fraction with Casearins (FC) | HCT-116 (Colorectal Carcinoma) | In vivo antitumor activity in a xenograft model. | nih.gov |

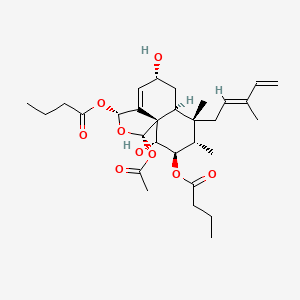

Structure

3D Structure

Properties

Molecular Formula |

C30H44O9 |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

[(1S,3R,5R,6aS,7S,8S,9R,10R,10aS)-1-acetyloxy-3-butanoyloxy-5,10-dihydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-9-yl] butanoate |

InChI |

InChI=1S/C30H44O9/c1-8-11-23(33)37-25-18(5)29(7,14-13-17(4)10-3)22-16-20(32)15-21-27(38-24(34)12-9-2)39-28(36-19(6)31)30(21,22)26(25)35/h10,13,15,18,20,22,25-28,32,35H,3,8-9,11-12,14,16H2,1-2,4-7H3/b17-13+/t18-,20+,22+,25-,26+,27+,28-,29-,30-/m1/s1 |

InChI Key |

UPJCAOKQHBUOLB-IDSOFMBTSA-N |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H]([C@@]([C@@H]2C[C@H](C=C3[C@@]2([C@H]1O)[C@@H](O[C@@H]3OC(=O)CCC)OC(=O)C)O)(C)C/C=C(\C)/C=C)C |

Canonical SMILES |

CCCC(=O)OC1C(C(C2CC(C=C3C2(C1O)C(OC3OC(=O)CCC)OC(=O)C)O)(C)CC=C(C)C=C)C |

Synonyms |

casearin D |

Origin of Product |

United States |

Isolation and Spectroscopic Analysis Methodologies of Casearin D

Natural Occurrence and Botanical Sourcing (e.g., Casearia sylvestris)

Casearin D is a naturally occurring compound found in plants of the Casearia genus, which belongs to the Salicaceae family. The primary botanical source for the isolation of this compound is Casearia sylvestris, a plant native to tropical regions of the Americas. scielo.brresearchgate.net This species is known to produce a variety of clerodane diterpenes, which are believed to contribute to the plant's traditional medicinal uses. scielo.brusp.br The concentration of this compound and other diterpenes can vary depending on the specific plant part, geographical location, and season of collection.

Advanced Chromatographic Techniques for this compound Isolation

The isolation of this compound from the crude plant extract is a multi-step process that employs various chromatographic techniques to separate it from a complex mixture of other phytochemicals. usp.br

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification of this compound. Typically, a reversed-phase HPLC column (e.g., C18) is used, with a mobile phase consisting of a mixture of solvents like methanol (B129727) and water. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. By carefully optimizing the solvent gradient and flow rate, this compound can be isolated with a high degree of purity. The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at different wavelengths, aiding in the identification of the target compound.

Initial fractionation of the crude extract of Casearia sylvestris is often achieved using column chromatography. The extract, typically an ethyl acetate (B1210297) fraction, is loaded onto a column packed with a stationary phase such as silica (B1680970) gel. A series of solvents with increasing polarity (a solvent gradient) are then passed through the column to elute different fractions. This compound, being a moderately polar compound, will elute in a fraction corresponding to a specific solvent polarity.

Solid Phase Extraction (SPE) can also be employed as a preliminary purification step. This technique is useful for removing highly polar or non-polar impurities from the extract before proceeding to more refined chromatographic methods like HPLC.

Structural Confirmation and Elucidation through Advanced Spectroscopic Methods

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure and stereochemistry of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are performed.

¹H NMR provides information about the number and chemical environment of the hydrogen atoms in the molecule.

¹³C NMR reveals the number and types of carbon atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in the searched sources |

Interactive Data Table: ¹³C NMR Spectral Data of this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in the searched sources |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The molecular formula for this compound has been established as C₃₀H₄₄O₉.

Interactive Data Table: Mass Spectrometry Data of this compound

| Fragment Ion (m/z) | Proposed Structure/Neutral Loss |

| Data not available in the searched sources |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of functional groups in organic molecules like this compound. While specific spectral data for this compound is not extensively detailed in publicly available literature, the analysis of closely related casearins and other clerodane diterpenes provides a strong basis for understanding its spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum of clerodane diterpenes reveals key functional groups present in their structure. For instance, the IR spectrum of dinor casearin X, a related compound isolated from Casearia sylvestris, shows a broad hydroxyl band at 3445 cm⁻¹ and a carbonyl ketone absorption conjugated to a double bond at 1617 cm⁻¹. scielo.br Another clerodane diterpene from the same plant exhibits IR absorptions at 3397 cm⁻¹ (hydroxyl group) and 1684 cm⁻¹ (α,β-unsaturated carboxylic group). scielo.br Similarly, barterin A, a clerodane diterpenoid from Casearia barteri, displays characteristic stretching bands for carbonyl groups at 1728 and 1749 cm⁻¹ and a broad absorption for hydroxyl groups centered at 3468 cm⁻¹. rsc.org

Based on the typical structure of casearins, the IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include absorptions for hydroxyl (-OH) groups, carbonyl (C=O) groups from esters and ketones, and carbon-carbon double bonds (C=C).

Interactive Data Table: Characteristic IR Absorptions in Casearin-Related Compounds

| Functional Group | Compound Source | Absorption Band (cm⁻¹) | Reference |

| Hydroxyl (-OH) | Dinor Casearin X | 3445 | scielo.br |

| Hydroxyl (-OH) | Clerodane from C. sylvestris | 3397 | scielo.br |

| Hydroxyl (-OH) | Barterin A | 3468 | rsc.org |

| Carbonyl (C=O) | Dinor Casearin X | 1617 | scielo.br |

| Carbonyl (C=O) | Clerodane from C. sylvestris | 1684 | scielo.br |

| Carbonyl (C=O) | Barterin A | 1728, 1749 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. Clerodane diterpenes containing α,β-unsaturated carbonyl systems typically show absorption maxima (λmax) in the UV region. For example, a clerodane diterpene from Casearia sylvestris with an α,β-unsaturated carboxylic group displays a UV absorption (λmax) at 210 nm. scielo.br Another related compound shows a λmax at 218 nm. scielo.br The presence of conjugated dienes or other chromophores in the side chain of this compound would influence its UV-Vis spectrum. The electronic transitions in these conjugated systems are responsible for the absorption of UV or visible light.

Methodological Challenges in this compound Isolation and Purity Assessment

The isolation and purification of this compound from its natural source, primarily Casearia sylvestris, present several methodological challenges common to the field of natural product chemistry.

One of the primary difficulties lies in the complex mixture of structurally similar compounds present in the plant extract. Casearia species are known to produce a wide array of clerodane diterpenes, often as a series of closely related isomers and analogues. nih.govnih.gov This chemical diversity makes the separation of a single compound like this compound a formidable task.

The isolation process typically involves multiple chromatographic steps. Bioactivity-guided fractionation is a common strategy, where the crude extract is partitioned and subjected to various column chromatography techniques, such as silica gel and Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure compounds. researchgate.netsemanticscholar.org However, the similar polarities and retention times of casearin isomers can lead to co-elution, making complete separation difficult. biocompare.com

Achieving high purity is another significant challenge. The presence of isomeric impurities can be difficult to detect and remove. Assessing the purity of the isolated this compound requires sophisticated analytical techniques. While TLC and HPLC are standard methods for monitoring purification, they may not always have the resolution to separate all isomers. biocompare.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are crucial for structural confirmation, but even these may not easily distinguish between certain stereoisomers without advanced 2D NMR experiments and comparison with reference data.

Furthermore, the stability of the isolated compounds can be a concern. Some clerodane diterpenes have been reported to be unstable, which can complicate the isolation and storage process. nih.gov The potential for degradation during extraction and purification steps necessitates careful handling and optimization of experimental conditions.

Biosynthetic Pathways of Casearin D

General Principles of Diterpene Biosynthesis

Diterpenes are a class of terpenes built from four C5 isoprene (B109036) units, giving them a characteristic C20 molecular framework. wikipedia.org Their biosynthesis originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov In plants, these precursors are primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway, which operates within the plastids. nih.govresearchgate.net

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. Through a series of enzymatic steps, this pathway yields both IPP and DMAPP. nih.gov The subsequent head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), produces the C20 linear precursor for all diterpenes: (E,E,E)-geranylgeranyl pyrophosphate (GGPP). wikipedia.orgresearchgate.net The formation of GGPP is a critical branching point, committing the C20 isoprenoid chain to the diterpenoid fate. researchgate.net From GGPP, a remarkable diversity of structures is generated, primarily through the action of two key enzyme families: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs). wikipedia.orgresearchgate.net

Proposed Biosynthetic Route to the Clerodane Core Structure of Casearin D

The biosynthesis of the distinctive clerodane skeleton found in this compound is believed to proceed from the linear precursor GGPP through a series of complex cyclization and rearrangement reactions. While the precise pathway for this compound has not been fully elucidated, a general and widely accepted route for clerodane formation serves as a robust model.

The pathway begins with the cyclization of GGPP, which is catalyzed by a class II diTPS. This enzyme initiates catalysis by protonating the terminal double bond of GGPP, triggering a cascade that forms a bicyclic labdane-type diphosphate intermediate, such as copalyl diphosphate (CPP) or its enantiomer, ent-CPP. mdpi.comnih.gov This labdane intermediate is the common precursor to a vast array of labdane-related diterpenoids, including the clerodanes. wikipedia.org

The crucial step that defines the clerodane family is a subsequent rearrangement of the labdane skeleton. This transformation is typically catalyzed by a class I diTPS, which first facilitates the ionization of the diphosphate group from the labdane intermediate. This generates a carbocation that undergoes a series of concerted or stepwise migrations, including a 1,2-hydride shift and two 1,2-methyl group shifts. nih.gov This skeletal rearrangement relocates the side chain from C-9 to C-8 and the methyl group from C-10 to C-9, ultimately forming the characteristic clerodane decalin core structure. beilstein-journals.orgnih.gov The resulting product is a clerodienyl diphosphate (CLPP) intermediate, which serves as the foundational scaffold for further modification into specific molecules like this compound. nih.govosti.gov

Enzymology of this compound Biosynthesis

The biosynthesis of a complex natural product like this compound is a multi-step process, with each step being meticulously controlled by specific enzymes. These enzymes are responsible for creating the initial building blocks, assembling the core scaffold with precise stereochemistry, and tailoring the final structure with various functional groups.

The formation of the universal C5 precursors, IPP and DMAPP, is governed by the enzymes of the MEP pathway in plant plastids. These enzymes collectively build the foundation for all diterpenoids.

| Enzyme | Abbreviation | Function in the MEP Pathway |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXPS | Catalyzes the initial condensation of pyruvate and glyceraldehyde-3-phosphate. pnas.org |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Reduces and rearranges the product of DXPS to form MEP. nih.gov |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol synthase | IspD | Converts MEP to CDP-ME. |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | IspE | Phosphorylates CDP-ME to form CDP-MEP. nih.gov |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | Cyclizes CDP-MEP to form MEcPP. |

| 4-hydroxy-3-methylbut-2-enyl diphosphate synthase | IspG | Reduces MEcPP to form HMBPP. |

| 4-hydroxy-3-methylbut-2-enyl diphosphate reductase | IspH | Catalyzes the final step, converting HMBPP into a mixture of IPP and DMAPP. nih.gov |

| Geranylgeranyl pyrophosphate synthase | GGPPS | Condenses one DMAPP and three IPP molecules to form the C20 precursor, GGPP. researchgate.net |

The conversion of the linear GGPP into the complex, cyclic clerodane scaffold is the work of diterpene synthases (diTPSs), which fall into two main classes. nih.gov

Class II Diterpene Synthases: These enzymes initiate the cyclization process. They possess a conserved DxDD motif that facilitates the protonation-initiated cyclization of GGPP into a bicyclic labdane-type diphosphate intermediate. researchgate.netbeilstein-journals.org The specific folding of the GGPP substrate within the enzyme's active site dictates the initial stereochemistry of the ring system.

Class I Diterpene Synthases: These enzymes typically act on the product of the Class II diTPS. They contain a conserved DDxxD motif responsible for binding a divalent metal ion cofactor, which assists in the ionization of the diphosphate ester. beilstein-journals.orgnih.gov This ionization generates a carbocation that drives subsequent rearrangements, such as the methyl and hydride shifts that convert the labdane skeleton into the clerodane core. nih.govosti.gov The precise control exerted by the active site of the Class I diTPS ensures the high stereoselectivity of the final cyclized product. nih.govosti.gov In plants, these two catalytic functions can be found on separate monofunctional proteins or combined within a single bifunctional enzyme. researchgate.net

Once the fundamental clerodane carbon skeleton is formed, it undergoes a series of tailoring reactions to produce the final, biologically active molecule. These modifications are crucial for the chemical diversity seen within the clerodane family.

The primary enzymes responsible for these transformations are Cytochrome P450-dependent monooxygenases (CYPs). researchgate.netnih.gov These heme-containing enzymes catalyze a wide range of oxidative reactions, including:

Hydroxylation: The introduction of hydroxyl (-OH) groups at specific carbon atoms.

Epoxidation: The formation of epoxide rings.

Lactone Formation: The oxidation of a diol or keto-acid to form a cyclic ester (lactone), a common feature in many clerodanes.

These oxidative steps are often highly regio- and stereoselective, adding functional groups to the clerodane core in a precise manner. researchgate.netnih.gov For a molecule like this compound, multiple, sequential oxidation steps catalyzed by several distinct CYP enzymes are likely required to install the specific pattern of oxygen-containing functional groups that characterize its structure.

Genetic and Molecular Approaches for Biosynthetic Pathway Elucidation

Unraveling the complex biosynthetic pathways of natural products like this compound has been greatly accelerated by advances in genetics and molecular biology. nih.gov A key strategy is the identification of biosynthetic gene clusters (BGCs), where the genes encoding the enzymes for a specific metabolic pathway are physically co-located on the chromosome. nih.govresearchgate.net

Modern approaches to pathway elucidation include:

Genome Mining: Scientists use bioinformatic tools to scan the sequenced genomes of producer organisms for genes that encode enzymes characteristic of diterpene biosynthesis, such as diTPSs and CYPs. nih.govoup.com The identification of these genes clustered together provides a strong hypothesis for a BGC.

Heterologous Expression: Candidate genes identified through genome mining can be cloned and expressed in a heterologous host organism, such as Escherichia coli or the yeast Saccharomyces cerevisiae. beilstein-journals.orgacs.org By providing the necessary substrate (e.g., GGPP), researchers can directly test the function of the encoded enzyme and identify the product it forms in a clean genetic background. acs.org This technique is instrumental in functionally characterizing both diTPSs and the tailoring enzymes like CYPs.

Transcriptomics: By analyzing the gene expression profiles (e.g., via RNA-seq) of the plant tissues where this compound accumulates, researchers can identify genes that are highly expressed concurrently, pointing towards their involvement in a common pathway. oup.com

These powerful molecular techniques, often used in combination, allow for the systematic dissection of biosynthetic pathways, moving from a hypothetical route to a genetically and biochemically confirmed enzymatic cascade. nih.govoup.com

Gene Mining and Identification of Biosynthetic Gene Clusters

The biosynthesis of complex diterpenoids like this compound in plants is orchestrated by a series of enzymes, the genes for which are often physically grouped together in what is known as a biosynthetic gene cluster (BGC). The identification of the this compound BGC in its native producer, Casearia sylvestris, would be a critical first step in understanding its formation. This process, known as gene mining, would involve sequencing the genome of the plant and using bioinformatics tools to search for genes encoding enzymes characteristic of diterpene biosynthesis. To date, no such BGC has been identified or characterized for this compound.

Heterologous Expression Systems for Pathway Reconstruction

Once a candidate BGC is identified, its function must be confirmed. This is typically achieved by transferring the genes into a well-characterized host organism, a technique called heterologous expression. This allows for the study of the biosynthetic pathway in a more controlled and genetically tractable system than the native plant. Organisms such as Nicotiana benthamiana or yeast (Saccharomyces cerevisiae) are commonly used for this purpose. By expressing different combinations of the candidate genes, researchers can reconstruct the pathway step-by-step, identifying the function of each enzyme and the sequence of reactions. There are currently no published reports of the heterologous expression of genes involved in this compound biosynthesis.

Isotopic Labeling and Precursor Incorporation Studies in this compound Biosynthesis

Isotopic labeling is a powerful biochemical technique used to trace the metabolic journey of atoms from simple precursors to a final complex molecule. In the context of this compound, this would involve feeding isotopically labeled compounds (e.g., containing heavy isotopes of carbon, such as ¹³C) to Casearia sylvestris plant tissues or cell cultures. After a period of growth, this compound would be isolated, and the positions of the isotopic labels within its structure would be determined using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This information would provide definitive proof of the precursor molecules and the key biochemical steps involved in its assembly. As of now, no isotopic labeling or precursor incorporation studies have been published specifically for the biosynthesis of this compound.

Molecular and Cellular Biological Activities of Casearin D

Mechanisms of Antiproliferative Activity of Casearin D in Cancer Cell Models

The antiproliferative effects of this compound in cancer cells are linked to its capacity to disrupt the cell cycle and trigger programmed cell death. Studies have explored these mechanisms in various cancer cell lines.

Induction of Cell Cycle Arrest by this compound

This compound has been shown to induce cell cycle arrest in cancer cells, a critical mechanism for inhibiting uncontrolled proliferation. Cell cycle progression is a tightly regulated process, and its dysregulation is a hallmark of cancer hilarispublisher.comnih.govnih.gov. By interfering with this process, this compound can halt the division of cancer cells.

Specificity for G0/G1 or G1/S Phase Arrest

Research indicates that this compound can induce cell cycle arrest at specific phases. In HepG2 hepatocellular carcinoma cells, this compound treatment resulted in G1/S transition cell cycle arrest nih.gov. Other studies on different clerodane diterpenes from Casearia kurzii have also reported the induction of G0/G1 phase arrest in cancer cells, suggesting this may be a common mechanism within this class of compounds researchgate.net. G0/G1 arrest prevents cells from entering the DNA replication phase (S phase), thereby inhibiting proliferation frontiersin.orgbiomolther.orgmdpi.com.

Modulation of Cyclin-Dependent Kinase (CDK) Activity

Cell cycle progression is regulated by the activity of cyclin-dependent kinases (CDKs), which form complexes with cyclins hilarispublisher.comnih.govnih.govmdpi.com. The dysregulation of CDK activity is frequently observed in cancer hilarispublisher.comnih.govmdpi.com. While specific studies detailing this compound's direct modulation of CDK activity are limited in the provided search results, its induction of cell cycle arrest, particularly at the G1/S phase, strongly suggests an impact on CDK activity. For instance, CDK4 and CDK6, in complex with Cyclin D, regulate the transition from G1 to S phase mdpi.comnih.govmdpi.com. Inhibition or altered activity of these CDKs could lead to the observed G1/S arrest.

Regulation of Cyclin Expression (e.g., Cyclin D1 downregulation)

This compound has been shown to influence the expression levels of cyclins, key regulatory proteins of the cell cycle nih.gov. Notably, in HepG2 cells, this compound treatment induced the downregulation of Cyclin D1 expression nih.gov. Cyclin D1 plays a crucial role in the G1 to S phase transition by activating CDK4 and CDK6 mdpi.comfrontiersin.org. Downregulation of Cyclin D1 would lead to decreased CDK4/6 activity, contributing to the observed G1/S cell cycle arrest frontiersin.org. Dysregulated Cyclin D1 expression is frequently implicated in cancer progression mdpi.comfrontiersin.org.

Apoptosis Induction by this compound

Beyond cell cycle arrest, this compound also promotes apoptosis, a programmed cell death pathway essential for eliminating damaged or unwanted cells nih.govfrontiersin.org. Evasion of apoptosis is a hallmark of cancer nih.govfrontiersin.org.

Activation of Caspase Cascades (e.g., Caspase-3, -8, -9)

Apoptosis is executed through a cascade of proteolytic enzymes known as caspases nih.govatlasgeneticsoncology.orgplos.org. Initiator caspases (like Caspase-8 and Caspase-9) activate effector caspases (like Caspase-3), which then cleave various cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis nih.govatlasgeneticsoncology.orgplos.orgexp-oncology.com.ua. While direct evidence of this compound activating specific caspases (Caspase-3, -8, -9) was not explicitly found for this compound itself in the provided results, other natural compounds and clerodane diterpenes have been shown to induce apoptosis via caspase activation in cancer cells biomolther.orgfrontiersin.orgwaocp.orgmdpi.comnih.govdovepress.com. For example, some compounds induce apoptosis by activating Caspase-3, Caspase-8, and Caspase-9 cascades biomolther.orgwaocp.org. The induction of apoptosis by this compound, as suggested by its antiproliferative activity and the mechanisms of related compounds, likely involves the activation of these critical caspase pathways.

Cleavage of Poly (ADP-ribose) Polymerase (PARP)

Poly (ADP-ribose) polymerase (PARP) is a family of proteins involved in a number of cellular processes, including DNA repair, genomic stability, and programmed cell death. Cleavage of PARP, specifically PARP-1, is considered a hallmark event in the execution phase of apoptosis, typically carried out by activated caspases, particularly caspase-3. While the provided search results discuss PARP inhibitors and their mechanisms wikipedia.orgmdpi.comciteab.comguidetopharmacology.orgnih.gov, direct evidence detailing this compound's specific role in inducing PARP cleavage was not explicitly found within the search snippets. However, induction of apoptosis by a compound often involves the activation of caspases, which subsequently cleave PARP. Further research would be needed to definitively establish the direct link and mechanism by which this compound might influence PARP cleavage.

Mitochondrial Membrane Potential Disruption and Cytochrome c Release

Mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of pro-apoptotic factors like Cytochrome c from the intermembrane space into the cytosol are critical events in the intrinsic pathway of apoptosis. Cytochrome c in the cytosol can then bind to Apaf-1, leading to the formation of the apoptosome and activation of the caspase cascade. While the search results provide general information about Cytochrome c fishersci.canih.govnih.govmitoproteome.orgmitoproteome.org, specific data demonstrating this compound's ability to disrupt mitochondrial membrane potential or induce Cytochrome c release was not present in the provided snippets. Typically, compounds that trigger the intrinsic apoptotic pathway exert effects on mitochondrial integrity. Further studies are required to elucidate this compound's direct impact on mitochondrial membrane potential and Cytochrome c translocation.

Intracellular Signaling Pathway Modulation by this compound

This compound has been shown to modulate several intracellular signaling pathways that are crucial for regulating cell proliferation, survival, and differentiation.

Inhibition of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

The Extracellular Signal-Regulated Kinase (ERK) pathway is a key component of the MAPK signaling cascade, playing a significant role in cell proliferation, differentiation, and survival. Aberrant activation of the ERK pathway is frequently observed in various cancers. Research indicates that this compound can inhibit ERK phosphorylation. Studies in HepG2 cells, a human hepatocellular carcinoma cell line, demonstrated that this compound significantly reduced ERK phosphorylation levels researchgate.netgoogle.comnih.gov. This inhibition of ERK phosphorylation was associated with a decrease in the expression levels of cyclin D1, a protein that regulates progression through the cell cycle nih.gov. This suggests that the anti-proliferative effects of this compound, including the observed G1/S transition cell cycle arrest in HepG2 cells, are related, at least in part, to its ability to suppress ERK signaling nih.gov.

Effect of this compound on ERK Phosphorylation and Cyclin D1 Expression in HepG2 Cells

| Treatment (HepG2 Cells) | ERK Phosphorylation Level | Cyclin D1 Expression Level | Effect on Cell Cycle |

| Control | Normal | Normal | Normal Progression |

| This compound | Reduced | Downregulated | G1/S Arrest |

Crosstalk with PI3K/Akt/mTOR Signaling Axis

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling axis is another central pathway involved in regulating cell growth, survival, and metabolism. Dysregulation of this pathway is commonly implicated in cancer development and progression. While the search results provide extensive information on inhibitors targeting the PI3K/Akt/mTOR pathway wikipedia.orgvulcanchem.comguidetopharmacology.orgguidetopharmacology.orgnih.govnih.goviiarjournals.orgmrc.ac.ukguidetopharmacology.orgmrc.ac.uknih.govmdpi.com, direct experimental evidence detailing the specific crosstalk or modulation of this entire axis by this compound was not explicitly found in the provided snippets. Some clerodane diterpenes have been shown to affect the PI3K/AKT/mTOR pathway mdpi.com, suggesting a potential area for further investigation regarding this compound.

Interference with STAT3 Activation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including cell growth, survival, and immune responses. Constitutive activation of STAT3 is frequently observed in various human cancers and contributes to tumorigenesis. The search results discuss STAT3 inhibitors and their mechanisms researcherslinks.comlipidmaps.orgguidetopharmacology.orgresearchgate.netnih.gov. However, direct evidence demonstrating that this compound specifically interferes with STAT3 activation was not found within the provided search snippets. Further research is needed to determine if this compound modulates STAT3 signaling.

Modulation of Notch1 Signaling Pathway Components (Referencing related clerodanes)

The Notch1 signaling pathway is a highly conserved pathway that regulates cell fate decisions during development and in adult tissues. Aberrant Notch1 signaling is involved in the pathogenesis of various diseases, including T-cell acute lymphoblastic leukemia (T-ALL). While direct evidence for this compound's effect on Notch1 signaling was not found, studies on related clerodane diterpenes, such as Casearin J, have provided insights into potential mechanisms. Casearin J, another clerodane diterpene, has been shown to interfere with Notch1 signaling. It was reported to reduce the cell surface expression of NOTCH1 receptors and prevent the formation of the cleaved intracellular domain of Notch1 (ICN1), which is essential for transcriptional activation of Notch target genes nih.gov. This interference with Notch1 processing led to the transcriptional inhibition of downstream targets like MYC and HES1 nih.gov. Casearin J's effects on Notch1 signaling were linked to its ability to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to increased intracellular calcium levels and endoplasmic reticulum stress nih.govresearchgate.net. While these findings pertain to Casearin J, they suggest that other clerodane diterpenes, including this compound, might also influence the Notch1 pathway through similar or related mechanisms.

Modulation of Notch1 Signaling by Related Clerodane (Casearin J)

| Compound | Target/Mechanism | Effect on Notch1 Pathway Components | Downstream Effects |

| Casearin J | SERCA pump inhibition | Reduced NOTCH1 surface expression, inhibited ICN1 formation nih.gov | Inhibited transcription of MYC, HES1 nih.gov |

Impact of this compound on Cellular Organelle Homeostasis

This compound, like other clerodane diterpenes, has been shown to influence critical cellular processes, including the regulation of calcium within organelles and the generation of reactive oxygen species.

Disruption of Endoplasmic Reticulum (ER) Calcium Homeostasis

The endoplasmic reticulum (ER) plays a vital role in maintaining calcium homeostasis within the cell, acting as a significant intracellular calcium store mdpi.commdpi.comnih.gov. The precise regulation of calcium transport between the ER lumen and the cytosol is crucial for various cellular functions, including signaling, protein folding, and preventing cell death mdpi.commdpi.comnih.gov. Disruptions to this delicate balance can lead to cellular dysfunction and trigger stress responses mdpi.commdpi.comnih.gov. While some studies specifically mention Casearin J, another clerodane diterpene, inducing ER calcium depletion through IP3 receptors as a consequence of SERCA pump inhibition, this mechanism highlights a potential pathway by which related compounds like this compound could impact ER calcium homeostasis researchgate.netnih.gov. Emptying of intracellular Ca2+ stores can result in Ca2+ overload in mitochondria and hyperoxidation of the ER, contributing to cellular oxidative stress researchgate.net.

Inhibition of Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA) Activity

The Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA) pumps are integral membrane proteins responsible for actively transporting calcium ions from the cytosol back into the ER lumen, thus maintaining the low cytosolic calcium concentration essential for cell signaling and viability nih.govsci-hub.se. Inhibition of SERCA activity leads to the depletion of ER calcium stores and an increase in cytosolic calcium levels nih.govsci-hub.se. Tricyclic clerodane diterpenes (TCDs), a class that includes casearins, have been identified as inhibitors of the SERCA pump sci-hub.seacs.orgresearchgate.net. Casearborin D, a related TCD, has shown high affinity for SERCA1a and complete inhibition of its activity acs.orgresearchgate.net. While direct experimental data on this compound's specific SERCA inhibitory activity is not as prominently detailed as for Casearin J or Casearborin D in the provided snippets, the classification of this compound as a clerodane diterpene with cytotoxic activity suggests a potential interaction with SERCA, given that SERCA inhibition is a known mechanism for other compounds in this class sci-hub.seacs.orgresearchgate.netnih.gov. SERCA inhibition has been proposed as a strategy for cancer treatment sci-hub.senih.gov.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defense system to neutralize them mdpi.comfrontiersin.orgnih.gov. Elevated levels of ROS can cause damage to cellular components, including DNA, proteins, and lipids mdpi.comfrontiersin.orgnih.gov. The disruption of calcium homeostasis, particularly the release of calcium from the ER and subsequent mitochondrial calcium overload, can lead to increased ROS generation researchgate.netnih.govnih.gov. Studies on Casearin J have shown that it induces oxidative stress in leukemia cells, a process linked to its ability to disrupt calcium homeostasis and inhibit SERCA researchgate.netnih.govnih.gov. This suggests a potential pathway for this compound to also induce oxidative stress through similar mechanisms.

Phenotypic Screening and Mechanistic Profiling of this compound in Diverse Cellular Systems

This compound has demonstrated cytotoxic activity in various cancer cell lines, indicating its potential as an anti-proliferative agent.

Activity in Leukemia Cell Lines (e.g., HL-60)

Leukemia cell lines, such as HL-60, are frequently used in cancer research to study the effects of potential therapeutic compounds atcc.orgwikipedia.orgbcrj.org.br. HL-60 cells are derived from a patient with acute promyelocytic leukemia and can differentiate under specific conditions atcc.orgwikipedia.orgbcrj.org.br. This compound has demonstrated significant cytotoxicity against cancer cell lines, including HL-60 leukemia cells . Other casearins, such as casearin X and dinor casearin X, have also shown potent cytotoxic effects on HL-60 cells researchgate.netresearchgate.net. While the precise mechanism of action of all casearins in HL-60 cells is still being investigated, their cytotoxic effects highlight their potential in targeting leukemia researchgate.netresearchgate.net.

Activity in Hepatoma Cell Lines (e.g., HepG2)

Hepatoma cell lines, such as HepG2, are derived from hepatocellular carcinoma and are used to study liver cancer atcc.orgimrpress.com. This compound has shown significant cytotoxicity against HepG2 cells researchgate.netnih.gov. Research indicates that this compound inhibits the clonogenic capacity of HepG2 cells and induces G0/G1 cell cycle arrest researchgate.netnih.gov. These effects are, at least in part, associated with the ability of this compound to reduce ERK phosphorylation and downregulate Cyclin D1 expression levels in HepG2 cells researchgate.netnih.govgoogle.com. The IC50 value for this compound in HepG2 cells has been reported as 6.04 µg/mL .

Data Table: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Reference |

| HepG2 (Hepatoma) | 6.04 | |

| HL-60 (Leukemia) | Cytotoxicity reported |

Activity in Melanoma Cell Lines (e.g., B16F10-Nex2)

This compound has demonstrated cytotoxic activity against murine melanoma cell lines, including B-16/F10, which encompasses the B16F10-Nex2 subline scielo.brnih.govcellosaurus.org. Studies have evaluated the potency of this compound by determining its half-maximal inhibitory concentration (IC₅₀) in these cells. A significant cytotoxic effect was observed nih.gov.

The IC₅₀ value reported for this compound against the B-16/F10 cell line is presented in the table below nih.gov.

| Cell Line | IC₅₀ (µM) |

| B-16/F10 | 6.52 |

This data indicates that this compound exhibits cytotoxic potential against aggressive melanoma cells.

Activity in Breast Carcinoma Cell Lines (e.g., MDA-MB/231)

The cytotoxic effects of this compound have also been investigated in human breast carcinoma cell lines, such as MDA-MB/231 nih.gov. The MDA-MB-231 cell line is characterized as a highly aggressive, invasive, and poorly differentiated triple-negative breast cancer (TNBC) cell line culturecollections.org.uk. This compound exerted significant cytotoxic activity against MDA-MB/231 cells nih.gov.

The IC₅₀ value for this compound against the MDA-MB/231 cell line is provided in the table below nih.gov.

| Cell Line | IC₅₀ (µM) |

| MDA-MB/231 | 4.23 |

These findings highlight the activity of this compound against a challenging subtype of breast cancer.

Chemical Synthesis and Structural Modification of Casearin D and Analogues

Design and Synthesis of Casearin D Analogues

Introduction of Heteroatoms and Bioisosteres

The strategic modification of natural product scaffolds by introducing heteroatoms or replacing functional groups with bioisosteres is a cornerstone of modern medicinal chemistry. These alterations can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor affinity, and bioavailability. While the direct synthesis of this compound analogues featuring such modifications is not extensively documented in publicly available literature, the principles can be readily applied to its clerodane framework. The exploration of heteroatomic and bioisosteric analogues of this compound represents a promising frontier for developing novel therapeutic agents with potentially enhanced or modulated biological activity.

The introduction of nitrogen, oxygen, or sulfur atoms into the carbocyclic core or side chains of a diterpenoid can introduce new hydrogen bonding capabilities, alter polarity, and create novel structural motifs. For instance, within the broader class of terpenoids, the synthesis of nitrogen and sulfur-containing heterocyclic derivatives has been a successful strategy to generate molecules with significant antitumor, antiviral, and anti-inflammatory properties nih.gov. Methodologies often involve the transformation of existing functional groups—such as ketones or alcohols on the terpenoid backbone—into new heterocyclic rings like pyrazoles, isoxazoles, or thiazoles nih.gov.

A notable example from the clerodane family itself is the natural occurrence of a sulfur-containing diterpene glycoside, Cordifolide A, isolated from Tinospora cordifolia. This compound features a sulfur atom within its unique structure, demonstrating that heteroatom incorporation is a viable biosynthetic strategy within this class of molecules and providing a natural precedent for synthetic exploration nih.gov.

Bioisosteric replacement is another key strategy, involving the substitution of an atom or group with another that possesses similar physical or chemical properties, leading to similar biological effects scispace.com. The goal is to create a new molecule with an optimized profile, potentially improving potency, selectivity, or metabolic stability nih.govresearchgate.netufrj.br. Common bioisosteric replacements include substituting a carboxylic acid group with a tetrazole to improve oral bioavailability, or replacing a phenyl ring with a thiophene ring to alter metabolic pathways nih.govdrugdesign.org. While specific applications to this compound are not reported, the rich functionality of its structure—including lactone rings, epoxides, and hydroxyl groups—offers numerous opportunities for such modifications. For example, the lactone moiety could potentially be replaced with a lactam, or hydroxyl groups could be exchanged for fluorine atoms to block metabolic oxidation.

The following table outlines potential sites on the general clerodane scaffold, exemplified by this compound, where heteroatom introduction or bioisosteric replacement could be explored, along with the rationale for such modifications.

| Modification Site (General Clerodane) | Potential Modification | Type of Modification | Rationale |

| Lactone Ring | Replacement of oxygen with nitrogen (Lactam) | Heteroatom Introduction | Introduce new hydrogen bond donor, alter stability and binding interactions. |

| Furan Ring | Replacement with Thiophene, Pyrrole, or Oxazole | Bioisosteric Replacement | Modulate electronic properties and metabolic stability. |

| Hydroxyl Groups | Replacement with Fluorine or Amine | Bioisosteric Replacement | Block metabolic oxidation (Fluorine), introduce new interactions (Amine). |

| Decalin Core | Insertion of N or O into the ring system (e.g., Aza- or Oxa-analogues) | Heteroatom Introduction | Fundamentally alter the core scaffold, polarity, and 3D shape. |

These strategies, proven effective in the broader field of natural product chemistry, provide a clear roadmap for the future synthesis of novel this compound analogues with potentially superior therapeutic properties.

Methodological Advancements in Diterpenoid Synthesis Relevant to this compound

The intricate, stereochemically dense architecture of clerodane diterpenoids like this compound presents a formidable challenge to synthetic chemists. The construction of the characteristic bicyclic decalin core, adorned with multiple contiguous stereocenters, demands highly selective and efficient chemical reactions. Continuous innovation in synthetic methodology is therefore crucial for accessing these complex natural products and their analogues. Major strategies for achieving stereocontrol during the synthesis of the clerodane skeleton include diastereoface-selective reactions on rigid ring systems, leveraging the conformational preferences of intermediates, and diastereoselective cyclization reactions researchgate.net.

Another proposed synthesis for the clerodane Scaparin C highlights a different, yet powerful, approach. The strategy hinges on an initial Diels-Alder reaction to set key stereochemistry, followed by oxidative cleavage of an olefin to generate a tricarbonyl precursor. Subsequent and selective intramolecular aldol and alkylation reactions are then envisioned to construct the bi-fused ring system researchgate.net. This highlights the importance of strategic bond disconnections and the use of classic reactions in novel and creative sequences to build molecular complexity.

Beyond strategies focused solely on clerodanes, advancements in the broader field of diterpenoid synthesis are highly relevant. The development of novel C-H functionalization reactions, for example, offers new ways to forge carbon-carbon or carbon-heteroatom bonds at positions previously difficult to access, potentially shortening synthetic routes significantly. As seen in the synthesis of other complex natural products, methods like C-H amination can be used to install nitrogen-containing functionalities with high diastereoselectivity, a technique that could be invaluable for creating heteroatomic analogues of this compound youtube.com.

The table below summarizes key methodological advancements and their potential applicability to the synthesis of the this compound scaffold.

| Synthetic Method/Strategy | Description | Relevance to this compound Synthesis | Key References |

| Double Annulation | A sequence of reactions (e.g., double Michael, Dieckmann) that rapidly forms multiple rings in a single orchestrated process. | Efficient construction of the fused decalin core from simpler precursors. | Grossman, R. B., & Rasne, R. M. (2001) nih.gov |

| Diels-Alder / Oxidative Cleavage | Use of a [4+2] cycloaddition to set relative stereochemistry, followed by bond cleavage to reveal functional groups for further cyclization. | Strategic approach to install stereocenters and functional handles for building the decalin system. | Proposed for Scaparin C researchgate.net |

| Diastereoselective Cyclizations | Intramolecular reactions (e.g., aldol, radical, or transition-metal-catalyzed) that form rings while controlling stereochemistry. | A primary method for establishing the multiple contiguous stereogenic centers of the clerodane core. | General review of clerodane synthesis researchgate.net |

| C-H Functionalization/Amination | Direct conversion of a C-H bond into a C-C, C-N, or C-O bond, often using a directing group and a metal catalyst. | Late-stage modification of the synthesized core and introduction of heteroatoms for analogue synthesis. | Švenda, J., et al. (2020) youtube.com |

These advanced synthetic methods provide a robust toolkit for chemists to tackle the total synthesis of this compound and to build a diverse library of analogues for biological evaluation, paving the way for a deeper understanding of its therapeutic potential.

Advanced Research Methodologies and Future Perspectives for Casearin D

Omics-based Platforms for Comprehensive Mechanistic Elucidation of Casearin D Action

"Omics" technologies offer a holistic view of the molecular changes within a biological system in response to a perturbation, such as treatment with a bioactive compound. creative-proteomics.com For this compound, these platforms can provide an unbiased, system-wide map of its cellular impact beyond the initially identified effects on ERK and Cyclin D1.

Proteomics, the large-scale study of proteins, is a powerful tool for understanding a drug's mechanism of action by providing a global snapshot of protein expression and post-translational modifications. scitechnol.comingentaconnect.com A quantitative proteomics approach, using techniques like mass spectrometry, could be employed to compare the proteomes of cancer cells (e.g., HepG2) with and without this compound treatment. creative-proteomics.com

Such an experiment would aim to identify all proteins that are significantly up- or downregulated following exposure to the compound. scitechnol.com This would move beyond the single data points of ERK and Cyclin D1 to reveal the broader signaling cascades and cellular machinery affected by this compound. For instance, identifying changes in other cell cycle regulators, apoptosis-related proteins, or upstream components of the MAPK/ERK pathway would provide a more complete mechanistic picture.

Hypothetical Proteomics Findings in HepG2 Cells Treated with this compound:

| Protein | Function | Observed Change | Potential Implication |

|---|---|---|---|

| Cyclin D1 | Cell Cycle Progression (G1/S) | Downregulated | Confirms cell cycle arrest mechanism. nih.gov |

| p-ERK1/2 | MAPK Signaling Pathway | Downregulated | Confirms inhibition of the ERK pathway. nih.gov |

| CDK4/6 | Cyclin D1 Partner, G1 Progression | Downregulated | Suggests broader disruption of the G1 checkpoint machinery. |

| p21 (CDKN1A) | Cell Cycle Inhibitor | Upregulated | Indicates a potential mechanism for inducing cell cycle arrest. |

| Caspase-3 | Apoptosis Executioner | Upregulated/Activated | Suggests induction of programmed cell death. |

| Bcl-2 | Anti-apoptotic Protein | Downregulated | Points towards a pro-apoptotic effect. |

Metabolomics profiles the small-molecule metabolites within a biological system, offering a direct functional readout of cellular activity. mdpi.com By analyzing the metabolome of this compound-treated cells, researchers can identify significant perturbations in metabolic pathways that are downstream of the compound's primary molecular targets. creative-proteomics.comnih.gov

For example, since the MAPK/ERK pathway is a key regulator of cellular metabolism, its inhibition by this compound would be expected to cause distinct changes in the cellular metabolome. An untargeted metabolomics study using liquid chromatography-mass spectrometry (LC-MS) could reveal shifts in pathways like glycolysis, the citric acid (TCA) cycle, or amino acid metabolism. mdpi.com Identifying such metabolic signatures would provide crucial information on the functional consequences of this compound's action and could uncover metabolic vulnerabilities in cancer cells that the compound exploits. nih.gov

Hypothetical Metabolomic Changes in HepG2 Cells Treated with this compound:

| Metabolite | Associated Pathway | Observed Change | Potential Implication |

|---|---|---|---|

| Lactate | Glycolysis/Warburg Effect | Decreased | Suggests inhibition of cancer-associated aerobic glycolysis. |

| Glutamine | Amino Acid Metabolism | Increased (intracellular) | May indicate a blockage in glutaminolysis, a key cancer fuel source. |

| Citrate | TCA Cycle | Decreased | Points to reduced flux into the TCA cycle for energy production. |

| Protoporphyrin IX | Heme Synthesis | Altered | Could indicate effects on mitochondrial function or oxidative stress. |

| Phosphocholine | Lipid Metabolism | Decreased | Suggests inhibition of membrane biosynthesis required for proliferation. |

Application of Chemoproteomics for Enzyme and Target Discovery Associated with this compound

Chemoproteomics combines chemical probes with mass spectrometry to study protein-small molecule interactions within the native cellular environment. omicsonline.orgnih.gov This approach can provide a proteome-wide view of target engagement, including the identification of off-targets, which is crucial for drug development. nih.gov

To apply this to this compound, a chemical probe would be synthesized. This involves modifying the this compound structure to include two key features: a reactive group for covalent bonding (if applicable) and a "clickable" tag (like an alkyne or azide) for subsequent enrichment. omicsonline.org Cells would be treated with this probe, allowing it to bind to its targets. After cell lysis, a reporter molecule (e.g., biotin) is "clicked" onto the probe-bound proteins, which are then enriched and identified by mass spectrometry. frontlinegenomics.com This technique can confirm direct targets identified by other methods and uncover unanticipated interactions, providing a comprehensive profile of this compound's interactions across the entire proteome. rsc.org

Development of this compound-Based Chemical Probes for Biological Research

The development of chemical probes derived from natural products like this compound is a crucial step in understanding their molecular targets and mechanisms of action. These probes are designed to interact with specific biological molecules, allowing researchers to visualize, isolate, and identify these targets within a complex cellular environment.

Conceptual Design of this compound Probes:

The design of a this compound-based chemical probe would involve the strategic modification of its structure to incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, without significantly compromising its inherent biological activity. Key considerations for the design of such probes include:

Site of Modification: Identifying a position on the this compound scaffold where a linker and reporter tag can be attached with minimal disruption to its pharmacophore is paramount. Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, are instrumental in guiding this process. While specific SAR studies on this compound are not extensively documented in publicly available literature, research on related clerodane diterpenes can provide valuable insights.

Linker Chemistry: The choice of a linker to connect this compound to the reporter tag is critical. The linker must be stable under physiological conditions and should not interfere with the binding of the probe to its target.

Reporter Tag Selection: The selection of the reporter tag depends on the intended application. Fluorescent tags are ideal for visualizing the subcellular localization of the probe's target, while biotin tags are suitable for affinity purification and subsequent identification of the target protein by techniques like mass spectrometry.

Potential Applications in Target Identification and Validation:

Once synthesized, this compound-based chemical probes could be employed in a variety of experimental approaches to identify and validate its cellular targets. For instance, a fluorescently labeled this compound probe could be used in high-resolution microscopy studies to determine its precise location within cancer cells. Affinity-based probes, on the other hand, could be used to pull down its binding partners from cell lysates, which can then be identified using proteomic techniques. The identification of these targets would provide invaluable information about the signaling pathways that are modulated by this compound and would pave the way for the rational design of more potent and selective anticancer agents.

Synthetic Biology and Metabolic Engineering for Sustainable Production of this compound and Analogues

The natural abundance of this compound in Casearia species is often low, making its isolation from plant sources a challenging and unsustainable process. Synthetic biology and metabolic engineering offer promising alternative strategies for the large-scale and sustainable production of this compound and its analogues.

Heterologous Production in Microbial Systems:

One of the most promising approaches involves the heterologous expression of the this compound biosynthetic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. This would involve identifying and cloning the genes encoding the enzymes responsible for the biosynthesis of this compound from the native plant and introducing them into the microbial host. The production of other clerodane diterpenes has been successfully demonstrated in engineered microbes, suggesting that a similar strategy could be applied for this compound.

Metabolic Engineering of the Host Strain:

To maximize the yield of this compound, the metabolism of the host organism would need to be engineered to enhance the supply of precursor molecules and to divert metabolic flux towards the desired product. This could involve overexpressing key enzymes in the terpenoid biosynthetic pathway and knocking out competing metabolic pathways.

Biocatalytic Synthesis of Analogues:

In addition to producing the natural form of this compound, synthetic biology approaches can also be used to generate novel analogues with improved therapeutic properties. By introducing mutations into the biosynthetic enzymes or by employing enzymes with different specificities, it is possible to create a library of this compound analogues that can be screened for enhanced potency, selectivity, or improved pharmacokinetic properties. Biocatalysis, the use of enzymes to perform chemical transformations, is a powerful tool for the synthesis of complex molecules like this compound and its derivatives.

Emerging Research Avenues and Underexplored Biological Activities of this compound

While the anticancer properties of this compound are the most extensively studied, emerging research suggests that this compound may possess a broader range of therapeutic activities that warrant further investigation. The exploration of these underexplored biological activities could open up new avenues for the therapeutic application of this compound.

Table 1: Potential Underexplored Biological Activities of this compound

| Biological Activity | Potential Therapeutic Application | Supporting Evidence/Rationale |

| Anti-inflammatory | Treatment of chronic inflammatory diseases such as arthritis and inflammatory bowel disease. | Extracts of Casearia sylvestris, which contain casearins, have demonstrated anti-inflammatory properties. Further investigation is needed to determine the specific contribution of this compound to this activity. |

| Antiparasitic | Development of new treatments for parasitic infections like leishmaniasis and Chagas disease. | Other casearins isolated from Casearia sylvestris have shown activity against Leishmania and Trypanosoma cruzi. nih.gov It is plausible that this compound may also exhibit antiparasitic properties. |

| Antiviral | Treatment of viral infections. | The vast chemical diversity of natural products makes them a rich source for the discovery of novel antiviral agents. The complex structure of this compound makes it a candidate for screening against a panel of viruses. |

| Neuroprotective | Management of neurodegenerative diseases. | The potential of natural products to modulate signaling pathways involved in neuroinflammation and neuronal cell death is an active area of research. |

| Immunomodulatory | Treatment of autoimmune disorders and as an adjuvant in vaccines. | Many natural products have been shown to modulate the immune system. Investigating the effects of this compound on immune cell function could reveal novel immunomodulatory properties. |

Further research into these areas could significantly expand the therapeutic potential of this compound beyond its current focus on cancer.

Potential of this compound as a Lead Compound for Novel Biological Probe Development

The known mechanism of action of this compound, coupled with its potent biological activity, makes it an excellent starting point for the development of novel biological probes to investigate specific cellular processes. Its ability to inhibit Extracellular Signal-Regulated Kinase (ERK) phosphorylation and downregulate cyclin D1 expression positions it as a valuable tool for studying cell cycle regulation and signal transduction pathways. nih.gov

Probes for Studying Kinase Signaling:

Given that this compound inhibits ERK phosphorylation, a fluorescently or affinity-tagged version of the molecule could be used as a probe to study the ERK signaling pathway. Such a probe could help in identifying the specific kinase(s) that this compound interacts with and in understanding the downstream consequences of this interaction. This could lead to the development of more selective kinase inhibitors for cancer therapy.

Probes for Investigating Cell Cycle Progression:

This compound's ability to induce G1/S phase cell cycle arrest by downregulating cyclin D1 suggests its potential as a scaffold for the development of probes to study cell cycle dynamics. A fluorescent this compound analogue could be used to visualize the localization of its target(s) at different stages of the cell cycle, providing insights into the molecular machinery that governs cell cycle progression.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Casearin D from natural sources?

- Methodology : Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) combined with spectroscopic methods (NMR, MS) for structural elucidation. For reproducibility, document solvent systems, column specifications, and purity thresholds. Simulated gastric fluid stability assays (pH 1.2–2.0) can assess degradation kinetics, while esterase inhibitors (e.g., NaF) may be used to identify enzymatic degradation pathways . Data should include retention times, spectral peaks, and purity metrics (≥95% for in vitro studies).

Q. How can researchers design stability studies for this compound under physiological conditions?

- Methodology : Use biorelevant media (e.g., simulated gastric/intestinal fluids) to evaluate chemical and plasma stability. Monitor degradation via LC-MS/MS over time, calculating half-lives (t1/2) and degradation products. Include controls with esterase inhibitors to differentiate enzymatic vs. non-enzymatic pathways. Report temperature, pH, and agitation conditions to ensure reproducibility .

Q. What statistical approaches are suitable for analyzing pharmacokinetic (PK) data of this compound?

- Methodology : Non-compartmental analysis (NCA) is standard for calculating AUC, Cmax, and t1/2. For advanced modeling, use Michaelis-Menten kinetics (Km, Vmax) to describe metabolic saturation in liver microsomes. Validate models with goodness-of-fit metrics (R², AIC) and cross-species scaling (e.g., IVIVE for human clearance prediction) .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioavailability be resolved through experimental design?

- Methodology : Address contradictions by standardizing in vitro-in vivo correlation (IVIVE) parameters. For instance, if oral bioavailability discrepancies arise, compare degradation rates in gastric fluid vs. intestinal absorption assays (e.g., Caco-2 permeability). Use tandem mass spectrometry to quantify intact compound vs. metabolites in plasma. Validate findings with in vivo PK studies in relevant animal models .

Q. What strategies are effective for elucidating this compound’s metabolic pathways when cytochrome P450 involvement is disputed?

- Methodology : Combine recombinant CYP enzyme assays (e.g., CYP3A4, CYP2D6) with chemical inhibition studies (e.g., ketoconazole for CYP3A4). Use LC-HRMS to identify phase I/II metabolites. If P450 activity is negligible, focus on esterase-mediated hydrolysis (e.g., carboxylesterase isoforms) via isoform-specific inhibitors or siRNA knockdown .

Q. How should researchers optimize this compound’s formulation to mitigate high hepatic extraction and low oral bioavailability?

- Methodology : Employ lipid-based delivery systems (e.g., nanoemulsions, liposomes) to bypass first-pass metabolism. Conduct in vitro permeability assays (e.g., PAMPA) to assess formulation-enhanced absorption. Validate with in vivo studies measuring portal vein vs. systemic circulation concentrations. Use physiologically based pharmacokinetic (PBPK) modeling to predict formulation impact .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar clerodane diterpenes in complex matrices?

- Methodology : High-resolution mass spectrometry (HRMS) with isotopic pattern matching ensures specificity. Pair with molecular networking (GNPS) or NMR-based dereplication to differentiate isomers. Quantify using validated LC-MS/MS methods with MRM transitions unique to this compound (e.g., m/z 450 → 320) .

Methodological Best Practices

- Data Presentation : Use tables to summarize stability parameters (e.g., t1/2, logP) and figures for metabolic pathway schematics. Adhere to journal guidelines (e.g., RSC or Beilstein formats) for reproducibility .

- Conflict Resolution : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when data conflicts arise .

- Ethical Compliance : Disclose all funding sources and avoid data manipulation per analytical chemistry ethics guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.